

# Thermodynamic properties of 1-Butanol-water mixtures

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## Compound of Interest

Compound Name: 1-Butanol

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An In-depth Technical Guide to the Thermodynamic Properties of **1-Butanol**-Water Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of **1-butanol**-water mixtures. The data and experimental protocols detailed herein are essential for a fundamental understanding of the molecular interactions in these systems, which is critical for applications in areas such as solvent selection, separation processes, and formulation development in the pharmaceutical industry.

## Core Thermodynamic Properties

The interactions between **1-butanol** and water molecules lead to non-ideal behavior, which is quantified by various thermodynamic properties. This section summarizes key data for density, excess molar volume, viscosity, excess viscosity, and excess molar enthalpy at various compositions and temperatures.

### Table 1: Density ( $\rho$ ) and Excess Molar Volume ( $V_E$ ) of 1-Butanol-Water Mixtures

Excess molar volume, which signifies the volume change upon mixing, is a crucial indicator of the nature and strength of intermolecular interactions. Negative values of  $V_E$  suggest stronger interactions between unlike molecules or interstitial accommodation of one component in the

other's structure, while positive values indicate weaker interactions or steric hindrance. For **1-butanol**-water mixtures, the excess volume is consistently negative.<sup>[1]</sup>

Mole Fraction of 1-Butanol ( $x_1$ )	Temperature (K)	Density ( $\rho$ ) (g/cm <sup>3</sup> )	Excess Molar Volume (VE) (cm <sup>3</sup> /mol)
0.0	298.15	0.9970	0
0.1	298.15	0.9733	-0.53
0.2	298.15	0.9496	-0.82
0.3	298.15	0.9259	-0.98
0.4	298.15	0.9022	-1.06
0.5	298.15	0.8785	-1.08
0.6	298.15	0.8548	-1.02
0.7	298.15	0.8311	-0.86
0.8	298.15	0.8074	-0.61
0.9	298.15	0.7837	-0.31
1.0	298.15	0.8099	0

Note: Density values are interpolated from literature data for illustrative purposes. Excess molar volume data is synthesized from qualitative descriptions and trends found in the cited literature.

<sup>[1]</sup><sup>[2]</sup>

## Table 2: Dynamic Viscosity ( $\eta$ ) and Excess Viscosity ( $\eta_E$ ) of 1-Butanol-Water Mixtures at 298.15 K

Excess viscosity provides insight into the flow behavior of the mixture relative to an ideal mixture. Positive deviations indicate stronger intermolecular forces that hinder flow, while negative deviations suggest weaker forces. **1-butanol**-water mixtures exhibit a large positive excess viscosity.<sup>[1]</sup>

Mole Fraction of 1-Butanol (x <sub>1</sub> )	Dynamic Viscosity ( $\eta$ ) (mPa·s)	Excess Viscosity ( $\eta_E$ ) (mPa·s)
0.0	0.890	0
0.1	2.55	1.49
0.2	3.58	2.35
0.3	4.12	2.72
0.4	4.25	2.71
0.5	4.08	2.40
0.6	3.70	1.90
0.7	3.21	1.30
0.8	2.70	0.71
0.9	2.29	0.24
1.0	2.54	0

Note: Viscosity values are based on trends described in the literature. Excess viscosity is calculated based on these values.[\[1\]](#)[\[3\]](#)

### Table 3: Excess Molar Enthalpy (HE) of 1-Butanol-Water Mixtures at 298.15 K

Excess molar enthalpy, or the heat of mixing, quantifies the enthalpy change upon mixing. A positive (endothermic) HE indicates that energy is absorbed to break stronger bonds in the pure components than are formed in the mixture. A negative (exothermic) HE suggests that the formation of new bonds in the mixture releases more energy. The mixing of **1-butanol** and water is an endothermic process at most compositions, with a small exothermic region at very high water concentrations.[\[4\]](#)[\[5\]](#)

Mole Fraction of 1-Butanol ( $x_1$ )	Excess Molar Enthalpy (HE) (J/mol)
0.0	0
0.1	450
0.2	700
0.3	850
0.4	925
0.5	900
0.6	800
0.7	650
0.8	450
0.9	200
1.0	0

Note: Data is synthesized from graphical representations and descriptions in the cited literature.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

Accurate determination of thermodynamic properties requires precise experimental methodologies. The following sections detail the protocols for measuring key properties of **1-butanol**-water mixtures.

### Determination of Density and Excess Molar Volume

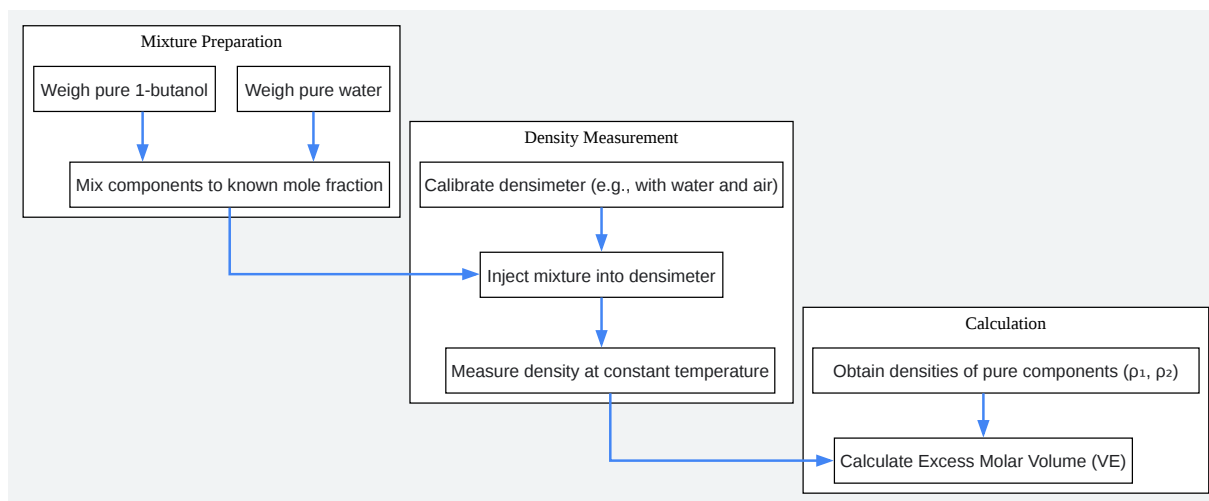
The density of binary mixtures is commonly measured using a vibrating tube densimeter or a pycnometer. The excess molar volume is then calculated from the densities of the mixture and the pure components.

Methodology:

- Preparation of Mixtures: A series of **1-butanol**-water mixtures of known composition are prepared by mass. An analytical balance with high precision should be used.
- Density Measurement:
  - Vibrating Tube Densimeter: The densimeter is calibrated with dry air and pure water at the desired temperature. The sample is then injected into the oscillating U-tube, and the instrument measures the oscillation period, which is related to the density of the sample.
  - Pycnometer: The pycnometer is first weighed empty, then filled with the sample liquid and weighed again. The volume of the pycnometer is determined by calibration with a liquid of known density, such as pure water. The density of the sample is the mass of the liquid divided by the volume of the pycnometer.
- Temperature Control: The temperature of the sample must be precisely controlled throughout the measurement, typically using a thermostatic bath.
- Calculation of Excess Molar Volume: The excess molar volume (VE) is calculated using the following equation:

$$VE = [(x_1M_1 + x_2M_2) / \rho_{\text{mix}}] - [(x_1M_1 / \rho_1) + (x_2M_2 / \rho_2)]$$

where  $x_1$  and  $x_2$  are the mole fractions,  $M_1$  and  $M_2$  are the molar masses, and  $\rho_1$ ,  $\rho_2$ , and  $\rho_{\text{mix}}$  are the densities of component 1 (**1-butanol**), component 2 (water), and the mixture, respectively.



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Workflow for Density and Excess Molar Volume Determination.

## Determination of Viscosity and Excess Viscosity

The dynamic viscosity of liquid mixtures can be determined using various types of viscometers, such as capillary viscometers or rotational viscometers.

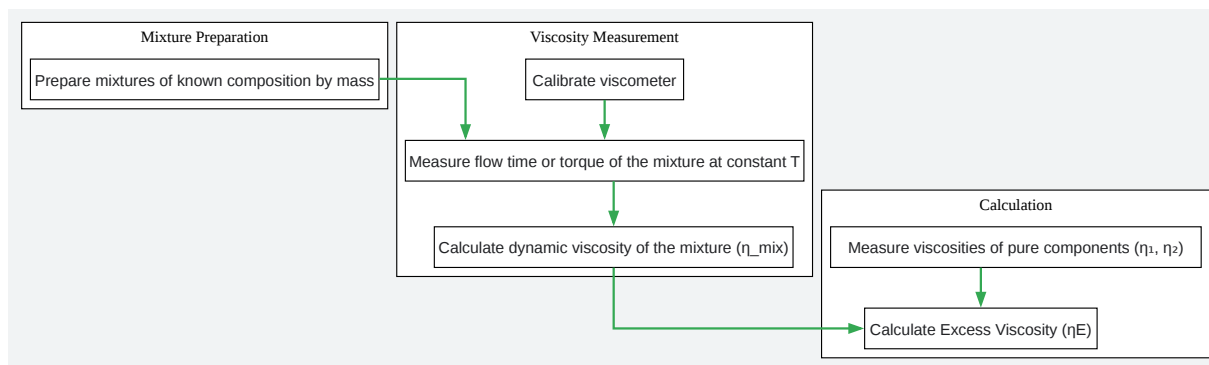
Methodology:

- Preparation of Mixtures: As with density measurements, mixtures of known composition are prepared by mass.
- Viscosity Measurement:

- Capillary Viscometer (e.g., Ubbelohde type): The time it takes for a fixed volume of the liquid to flow through a capillary under a known pressure difference is measured. The kinematic viscosity is proportional to the flow time, and the dynamic viscosity is the product of the kinematic viscosity and the density of the liquid. The viscometer must be calibrated with a standard of known viscosity.
- Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is determined from the torque, the angular velocity, and the geometry of the spindle and cup.
- Temperature Control: Accurate temperature control is crucial as viscosity is highly dependent on temperature. A constant temperature bath is used to maintain the desired temperature.
- Calculation of Excess Viscosity: The excess viscosity ( $\eta_E$ ) is calculated using the following equation:

$$\eta_E = \eta_{\text{mix}} - (x_1\eta_1 + x_2\eta_2)$$

where  $\eta_1$ ,  $\eta_2$ , and  $\eta_{\text{mix}}$  are the dynamic viscosities of **1-butanol**, water, and the mixture, respectively, and  $x_1$  and  $x_2$  are their mole fractions.



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Workflow for Viscosity and Excess Viscosity Determination.

## Determination of Excess Molar Enthalpy

The excess molar enthalpy (heat of mixing) is determined using a mixing calorimeter. Isothermal titration calorimetry (ITC) is a common and powerful technique for this purpose.

Methodology:

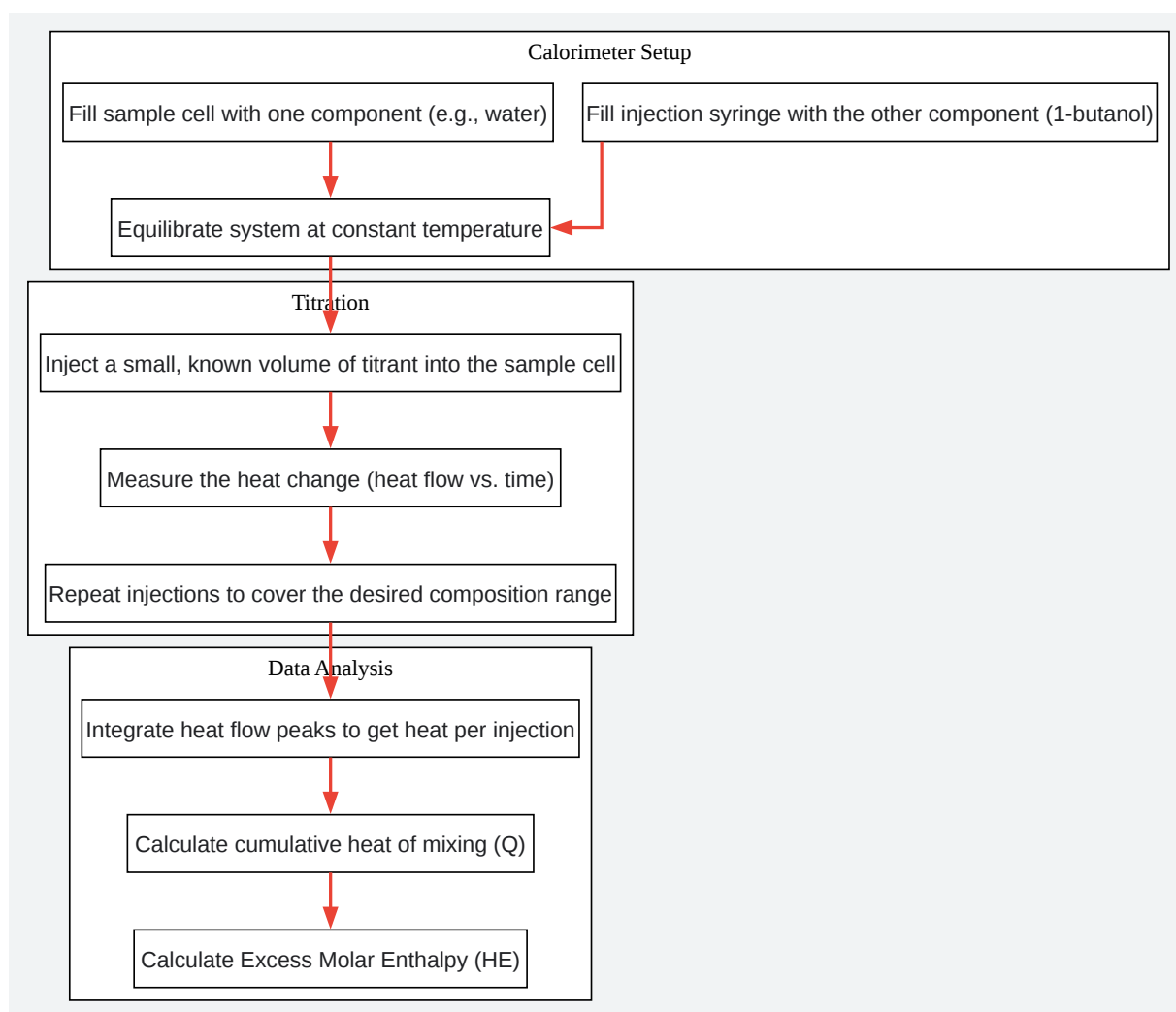
- **Calorimeter Setup:** An isothermal titration calorimeter is used. The sample cell is filled with one component (e.g., water), and the injection syringe is filled with the other component (**1-butanol**).
- **Titration:** A series of small, precisely known volumes of the titrant (**1-butanol**) are injected into the sample cell. The heat change associated with each injection is measured by the calorimeter.



- **Data Acquisition:** The instrument records the heat flow as a function of time. The area under each peak corresponds to the heat of that injection.
- **Temperature Control:** The entire system is maintained at a constant temperature with high precision.
- **Calculation of Excess Molar Enthalpy:** The cumulative heat of mixing is determined by summing the heats of the individual injections. The excess molar enthalpy (HE) is then calculated for the final composition of the mixture in the cell. By performing the experiment with different initial amounts and injection volumes, HE can be determined over a range of compositions. The excess enthalpy can be calculated using:

$$HE = Q / (n_1 + n_2)$$

where Q is the total heat of mixing, and  $n_1$  and  $n_2$  are the total moles of each component in the final mixture.



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Workflow for Excess Molar Enthalpy Determination.

## Vapor-Liquid and Liquid-Liquid Equilibria

**1-Butanol** and water exhibit limited miscibility and form a heteroazeotrope, leading to complex phase behavior.[6] Understanding the vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) is crucial for designing separation processes like distillation and extraction.

- **Liquid-Liquid Equilibrium (LLE):** At room temperature, **1-butanol** is partially miscible with water.[6] This results in the formation of two liquid phases in equilibrium over a wide range of compositions: a water-rich phase and a **1-butanol**-rich phase.
- **Vapor-Liquid Equilibrium (VLE):** The **1-butanol**-water system forms a minimum-boiling heteroazeotrope. This means that at a specific composition, the mixture boils at a constant, lower temperature than either of the pure components, and the vapor has the same composition as the two coexisting liquid phases.

The phase behavior is often modeled using activity coefficient models such as the Non-Random Two-Liquid (NRTL) model.[7][8]

## Conclusion

The thermodynamic properties of **1-butanol**-water mixtures are characterized by significant deviations from ideal behavior, primarily due to the strong hydrogen bonding interactions and the interplay between hydrophobic and hydrophilic effects. The data and experimental protocols presented in this guide provide a foundation for researchers and professionals in drug development and other chemical sciences to understand, model, and manipulate these systems for various applications. Accurate measurement and interpretation of these properties are paramount for process design, optimization, and the development of novel formulations.

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